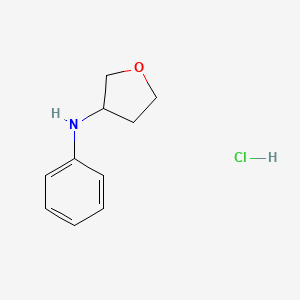

N-Phenyloxolan-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1955506-47-4 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

N-phenyloxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)11-10-6-7-12-8-10;/h1-5,10-11H,6-8H2;1H |

InChI Key |

WMXPTYNVGIEQEU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1NC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of N-Phenyloxolan-3-amine hydrochloride in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the oxolane ring. The protonation of the amine group to form the hydrochloride salt leads to a downfield shift of adjacent protons and the appearance of ammonium (B1175870) proton signals.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom, revealing the carbon skeleton of the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Predicted ¹H and ¹³C NMR Spectral Data:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl C1 (ipso) | - | - | ~145 |

| Phenyl C2/C6 (ortho) | ~6.8-7.0 | d | ~118 |

| Phenyl C3/C5 (meta) | ~7.2-7.4 | t | ~130 |

| Phenyl C4 (para) | ~6.9-7.1 | t | ~122 |

| Oxolane C2 | ~4.0-4.3 | m | ~72 |

| Oxolane C3 | ~4.4-4.6 | m | ~58 |

| Oxolane C4 | ~2.2-2.5 | m | ~35 |

| Oxolane C5 | ~3.8-4.1 | m | ~68 |

| N⁺H₂ | ~9.0-10.0 | br s | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual shifts may vary depending on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

The protons on the oxolane ring form a complex spin system. The diastereotopic nature of the methylene (B1212753) protons at C2, C4, and C5 results in distinct chemical shifts and complex splitting patterns due to both geminal and vicinal coupling. The proton at C3 is coupled to the protons at C2 and C4, further complicating the multiplets.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating the stereochemistry and through-space relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the oxolane ring (e.g., H3 with H2 and H4) and between adjacent protons on the phenyl ring (e.g., ortho-H with meta-H, and meta-H with para-H).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom (¹J_CH). This is crucial for definitively assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), providing critical information about molecular connectivity. Key correlations would include the N⁺H₂ protons to the C3 of the oxolane ring and the ipso-carbon of the phenyl ring, and the H2 protons to C3 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the relative stereochemistry and preferred conformation. For instance, it could reveal the spatial relationship between the phenyl group and the protons on the oxolane ring, indicating any restricted rotation around the C-N bond.

Expected 2D NMR Correlations:

| Technique | Key Expected Correlations |

| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5; Phenyl ortho-H ↔ meta-H ↔ para-H |

| HSQC | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5; Phenyl-H ↔ Phenyl-C |

| HMBC | N⁺H₂ ↔ C3, N⁺H₂ ↔ Phenyl C1; H2 ↔ C3, H2 ↔ C5 |

| NOESY | Phenyl ortho-H ↔ H2/H3 (depending on conformation) |

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope and twist forms. nih.gov Furthermore, there may be restricted rotation around the C3-N bond. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. ox.ac.ukoxinst.com

At room temperature, if the rate of conformational interconversion is fast on the NMR timescale, the observed spectrum is an average of the different conformers. As the temperature is lowered, the rate of this exchange slows down. If the energy barrier is high enough, the exchange can be "frozen out," leading to the observation of separate signals for each distinct conformer. This typically manifests as initial peak broadening, followed by coalescence into a single broad peak at the coalescence temperature, and finally, the appearance of multiple sharp peaks at lower temperatures. nih.gov Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the conformational interchange.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups.

Amine Functionality (as Ammonium Salt): The most prominent feature distinguishing the hydrochloride salt from the free amine is the appearance of bands associated with the ammonium group (N⁺H₂). A very broad and strong absorption band is expected in the IR spectrum, typically in the 2400-2800 cm⁻¹ range, which is due to the N⁺-H stretching vibrations. cdnsciencepub.com These vibrations are often superimposed with weaker combination and overtone bands. Additionally, the N⁺H₂ bending (scissoring) vibration gives rise to a medium to strong band around 1620-1560 cm⁻¹. nih.gov

Ether Functionality: The C-O-C stretching vibration of the oxolane ring is expected to produce a strong, characteristic band in the IR spectrum, typically around 1150-1050 cm⁻¹. This is one of the most easily identifiable peaks in the spectrum.

Aromatic Ring: The phenyl group gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring typically produce two or more bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 900-690 cm⁻¹ region, and their pattern can be indicative of the substitution pattern on the ring.

Predicted Characteristic Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N⁺-H Stretch | Secondary Ammonium | 2400-2800 | Strong, Broad |

| Aromatic C-H Stretch | Phenyl Ring | 3000-3100 | Medium |

| Aliphatic C-H Stretch | Oxolane Ring | 2850-2960 | Medium |

| N⁺H₂ Bend | Secondary Ammonium | 1560-1620 | Medium-Strong |

| C=C Stretch | Phenyl Ring | 1450-1600 | Medium-Strong |

| C-O-C Stretch | Ether | 1050-1150 | Strong |

| C-N Stretch | Amine | 1200-1250 | Medium |

Hydrogen bonding plays a crucial role in determining the physical properties and crystal packing of this compound.

Crystalline State: In the solid state, the primary and strongest hydrogen bond is the charge-assisted hydrogen bond between the ammonium group (N⁺-H) as the donor and the chloride ion (Cl⁻) as the acceptor (N⁺-H···Cl⁻). nih.govrsc.org The broadness and low frequency of the N⁺-H stretching band in the IR spectrum are direct consequences of this strong interaction. Additionally, weaker hydrogen bonds may exist, such as N⁺-H···O interactions where the ether oxygen of a neighboring molecule acts as a hydrogen bond acceptor. These interactions create a complex three-dimensional network that stabilizes the crystal lattice.

Solution State: In a polar protic solvent like water or methanol, the ammonium group and the chloride ion will be solvated, forming hydrogen bonds with the solvent molecules. In a less polar solvent, the strength and nature of the ion pairing and hydrogen bonding will change. The position and shape of the N⁺-H stretching band in the IR spectrum are highly sensitive to the solvent environment. A shift in this band upon changing the solvent can provide information about the relative strength of the hydrogen bonding interactions with the solvent molecules compared to the interaction with the chloride counter-ion. cdnsciencepub.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the protonated molecule [M+H]⁺.

The fragmentation of the parent ion would be expected to occur at the weakest bonds and lead to the formation of stable carbocations or radical cations. Key fragmentation pathways for amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For the N-Phenyloxolan-3-amine cation, this could involve cleavage of the oxolane ring. The resulting fragment ions would be detected, and their mass-to-charge ratios (m/z) would be used to piece together the structure of the original molecule.

A hypothetical data table for the expected major fragments is presented below to illustrate the type of information that would be generated.

| Hypothetical m/z | Proposed Fragment Ion | Fragment Structure |

| 164.1070 | [C₁₀H₁₄NO]⁺ | Protonated Molecule |

| 106.0651 | [C₆H₅NHCH₂]⁺ | Phenylmethaniminium |

| 93.0573 | [C₆H₅NH₂]⁺ | Aniline (B41778) |

| 77.0386 | [C₆H₅]⁺ | Phenyl Cation |

Note: This table is illustrative and based on general fragmentation principles for similar structures. It does not represent actual experimental data for this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

A typical crystallographic analysis would yield a set of unit cell parameters and other refinement data, as shown in the hypothetical table below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₄ClNO |

| Formula Weight | 199.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 98.76 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This table is illustrative and does not represent actual experimental data.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The crystal structure would allow for a detailed analysis of how the molecules pack together in the solid state. This analysis focuses on identifying non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the phenyl rings. These interactions govern the stability and physical properties of the crystal. For an amine hydrochloride, strong N-H···Cl hydrogen bonds are expected to be a dominant feature of the crystal packing.

Examination of Conformational Preferences in the Crystalline Phase

Within the crystal lattice, the molecule will adopt a specific low-energy conformation. Analysis of the crystallographic data would precisely define this conformation, including the orientation of the phenyl group relative to the oxolane ring and the puckering of the five-membered ring. This solid-state conformation is often one of the most stable conformers that the molecule can adopt.

Characterization of Hydrogen Bond Networks and Supramolecular Synthons

While the principles of advanced spectroscopic and crystallographic characterization are well-established, their specific application to this compound requires experimental data that is not currently found in the public scientific domain. The generation of such data would be a valuable contribution to the chemical sciences, enabling a complete and accurate description of the molecular and supramolecular features of this compound.

Computational and Theoretical Studies of N Phenyloxolan 3 Amine Hydrochloride

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. Theoretical studies utilizing DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, allow for a precise depiction of the molecule's behavior at the quantum level. Such calculations are fundamental to understanding the interplay between the molecule's structure and its chemical properties.

The structural flexibility of N-Phenyloxolan-3-amine hydrochloride gives rise to several conformational isomers, primarily differing in the spatial orientation of the N-phenyl group relative to the oxolane ring. Geometry optimization calculations are crucial for identifying the most stable three-dimensional arrangements of the atoms, corresponding to minima on the potential energy surface.

Theoretical calculations would identify at least two primary low-energy conformers, characterized by the pseudo-equatorial or pseudo-axial orientation of the phenylamino (B1219803) group on the flexible oxolane ring. The relative stability of these conformers is determined by calculating their electronic energies (ΔE) and Gibbs free energies (ΔG), which accounts for thermal and entropic contributions. The conformer with the lowest energy is considered the most stable and, therefore, the most populated at equilibrium.

| Conformer | Description | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Conf-1 | Phenylamino group in pseudo-equatorial position | 0.00 | 0.00 |

| Conf-2 | Phenylamino group in pseudo-axial position | 1.85 | 2.10 |

This table presents hypothetical data representative of results from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔEgap), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global chemical reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness signifies resistance to change in electron distribution.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.95 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔEgap) | 7.75 |

| Electronegativity (χ) | 5.075 |

| Chemical Hardness (η) | 3.875 |

| Global Softness (S) | 0.258 |

This table presents hypothetical data representative of results from DFT calculations.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is color-coded to represent different regions of electrostatic potential.

For this compound, the MESP surface would show the most negative potential (typically colored red) concentrated around the electronegative oxygen atom of the oxolane ring, indicating a region susceptible to electrophilic attack. Conversely, the most positive potential (typically colored blue) would be located around the acidic proton of the ammonium (B1175870) group (-NH2+-), highlighting it as the primary site for nucleophilic interaction. The phenyl ring would exhibit a region of moderate negative potential (pi-electron cloud) above and below the plane of the ring.

Conformational Analysis and Dynamics

The flexibility inherent in both the oxolane ring and the N-phenyl substituent necessitates a detailed analysis of the molecule's conformational dynamics, including rotational barriers and ring puckering.

The rotation of the phenyl group around the C-N single bond is a key conformational degree of freedom. This rotation is not free and is hindered by steric interactions between the phenyl ring and the oxolane ring. Computational methods can be used to scan the potential energy surface by systematically rotating the dihedral angle defining the phenyl group's orientation. This allows for the determination of the energy barriers that separate stable rotational conformers. mdpi.comchemrxiv.org The results of such an analysis reveal the transition states and the energy required to interconvert between different orientations of the phenyl group.

| Rotational Transition | Energy Barrier (kcal/mol) |

|---|---|

| Conformer 1 -> Transition State 1 | 5.2 |

| Conformer 2 -> Transition State 1 | 4.8 |

This table presents hypothetical data representative of results from computational scans.

The five-membered oxolane ring is not planar and adopts puckered conformations to relieve ring strain. nih.gov Its flexibility allows it to undergo a dynamic process of pseudorotation, interconverting between various "envelope" (Cs symmetry) and "twist" (C2 symmetry) conformations. In the envelope form, one atom is out of the plane of the other four, while in the twist form, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Computational analysis can identify the most stable puckered conformations and map the low-energy pathways for their interconversion. The energy barriers for this ring inversion are typically low, indicating that the oxolane ring is highly flexible at room temperature.

| Puckered Form | Description | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|---|

| Envelope (E) | Oxygen atom out-of-plane | 0.00 | ~0.8 - 1.5 |

| Twist (T) | Adjacent C-O atoms twisted | 0.25 |

This table presents hypothetical data representative of results from conformational analysis.

Calculation of Nitrogen Inversion Barriers in N-Phenyloxolan-3-amine

Nitrogen inversion, also known as pyramidal inversion, is a fluxional process where a non-planar nitrogen atom and its substituents invert through a planar transition state. acs.org For amines with a stereocenter at the nitrogen, this process can lead to rapid racemization. The energy barrier to this inversion is a critical parameter that dictates the conformational stability of the amine.

Computational chemistry provides powerful tools to calculate this barrier. Density Functional Theory (DFT) is a commonly employed method for this purpose. researchgate.net The process involves optimizing the geometry of the ground state (pyramidal) and the transition state (planar) of the nitrogen center. The energy difference between these two states corresponds to the inversion barrier.

Studies on structurally similar cyclic amines, such as N-methyltetrahydro-1,3-oxazine, have shown that the inversion barrier is sensitive to both steric and electronic factors, including the solvent environment. nih.gov The polarity of the solvent can influence the relative energies of the ground and transition states, thereby altering the inversion barrier. For N-Phenyloxolan-3-amine, the bulky phenyl group and the cyclic nature of the oxolane ring are expected to play significant roles in determining the height of the inversion barrier. nih.govacs.org

Table 1: Illustrative Calculated Nitrogen Inversion Barriers for N-Phenyloxolan-3-amine This table presents hypothetical data for illustrative purposes.

| Solvent (Continuum Model) | Dielectric Constant (ε) | Calculated Inversion Barrier (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 7.8 |

| Toluene | 2.4 | 7.5 |

| Dichloromethane | 8.9 | 7.1 |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the 1H and 13C chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. mdpi.com DFT methods, such as B3LYP or WP04, combined with appropriate basis sets (e.g., 6-311++G(2d,p)) and a solvent model (like the Polarizable Continuum Model, PCM), are frequently used for this purpose. github.io

The protocol involves first performing a conformational search to identify the low-energy conformers of the molecule. acs.org The geometry of each conformer is then optimized, followed by the calculation of NMR shielding tensors. These tensors are converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. github.io This approach allows for a direct comparison between theoretical and experimental spectra, aiding in signal assignment and conformational analysis. core.ac.uk

Table 2: Illustrative Comparison of Experimental and Calculated NMR Data for this compound This table presents hypothetical data for illustrative purposes.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C=O (Hypothetical) | - | - |

| Aromatic C-N | 145.2 | 144.8 |

| Aromatic C-H | 129.8, 122.5, 118.0 | 129.5, 122.1, 117.6 |

| Oxolane C-O | 72.1, 70.5 | 71.8, 70.2 |

| Oxolane C-N | 55.4 | 55.1 |

| ¹H NMR | ||

| N-H | 8.5 (broad) | 8.3 (broad) |

| Aromatic H | 7.4-7.0 | 7.3-6.9 |

| Oxolane H (adj. to O) | 4.1-3.8 | 4.0-3.7 |

Theoretical Derivation of Vibrational Frequencies for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nist.gov Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. nih.gov

The process begins with the optimization of the molecule's geometry to find a minimum on the potential energy surface. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). nih.gov Diagonalizing this matrix yields the vibrational frequencies and the normal modes. arxiv.org The calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and limitations in the theoretical model. researchgate.net These calculations are crucial for assigning specific absorption bands in experimental IR and Raman spectra to particular molecular motions, such as N-H bending, C-O-C stretching, or aromatic ring deformations. nih.govresearchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for N-Phenyloxolan-3-amine This table presents hypothetical data for illustrative purposes.

| Frequency (cm⁻¹, Scaled) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3350 | Medium | Low | N-H Stretch |

| 3060 | Medium | High | Aromatic C-H Stretch |

| 2980 | High | Medium | Aliphatic C-H Stretch |

| 1600 | High | High | Aromatic C=C Stretch |

| 1510 | High | Medium | N-H Bend |

| 1250 | High | Low | Aromatic C-N Stretch |

Quantum Chemical Investigations of Reaction Mechanisms

Computational chemistry is a powerful tool for exploring the intricate details of chemical reactions, providing insights that are often difficult to obtain experimentally. researchgate.net

Characterization of Transition States and Reaction Intermediates for Key Transformations

Understanding a chemical reaction requires identifying not only the reactants and products but also any transient species, such as reaction intermediates and transition states (TS). wikipedia.org Transition state theory provides the framework for these investigations. umw.edu Computational methods, particularly DFT, can be used to locate the saddle points on the potential energy surface that correspond to transition states. researchgate.net

A key transformation involving N-Phenyloxolan-3-amine could be its formation via nucleophilic substitution, where aniline (B41778) attacks a suitably activated oxolane precursor. msu.edumasterorganicchemistry.com A computational study would involve locating the transition state for the C-N bond-forming step. A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. umw.edu The energies of the reactants, transition state, and products allow for the calculation of the reaction's activation energy.

Table 4: Illustrative Energetics for a Key Transformation (e.g., N-Alkylation) This table presents hypothetical data for illustrative purposes.

| Species | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Aniline + Activated Oxolane) | B3LYP/6-31G* | 0.0 |

| Transition State (TS) | B3LYP/6-31G* | +22.5 |

Elucidation of Reaction Pathways and Energetics of Amine-Involving Processes

Beyond single transition states, computational chemistry can map entire reaction pathways, comparing the energetics of competing mechanisms. researchgate.net For N-Phenyloxolan-3-amine, various amine-involving processes, such as N-alkylation or N-acylation, can be investigated. masterorganicchemistry.comacsgcipr.org

By calculating the Gibbs free energies of all reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net This profile provides crucial information about the reaction's thermodynamics (relative stability of products) and kinetics (height of activation barriers), revealing the rate-determining step and the most plausible reaction mechanism. mdpi.com For instance, a study could compare a direct S_N2 substitution pathway with a mechanism involving an intermediate, elucidating which is more energetically favorable under specific conditions. nih.govchemistrysteps.com

Table 5: Illustrative Calculated Energies for a Hypothetical Amine-Involving Process This table presents hypothetical data for illustrative purposes.

| Reaction Pathway | Rate-Determining Step | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGrxn, kcal/mol) |

|---|---|---|---|

| Pathway A: Direct Acylation | Nucleophilic Attack on Carbonyl | 18.5 | -9.8 |

Chemical Reactivity and Mechanistic Investigations of N Phenyloxolan 3 Amine Hydrochloride

Intrinsic Amine Reactivity and Functional Group Interconversions

The reactivity of N-Phenyloxolan-3-amine hydrochloride is centered around the secondary amine nitrogen. Its behavior as a nucleophile and its participation in various functional group interconversions are influenced by the electronic effects of its substituents.

Nucleophilic Properties and Reactivity of the Amine Nitrogen

The nitrogen atom in N-Phenyloxolan-3-amine possesses a lone pair of electrons, rendering it nucleophilic. libretexts.orgfiveable.me However, the nucleophilicity is significantly modulated by the attached phenyl group. The lone pair can be delocalized into the aromatic π-system, which reduces its availability for attacking electrophiles. libretexts.orgmsu.educhemistryguru.com.sg This delocalization makes it less basic and less nucleophilic than a typical aliphatic secondary amine. masterorganicchemistry.com

Despite this reduced reactivity, the amine can still participate in a range of nucleophilic substitution and addition reactions. libretexts.orgstudymind.co.uk Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amide. This reaction typically requires a base to neutralize the HCl byproduct.

Alkylation: Reaction with alkyl halides to form a tertiary amine. This reaction can be prone to over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. studymind.co.uk

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form iminium ions, which can be subsequently reduced to tertiary amines. msu.edu

The general trend is that the nucleophilicity of amines increases with basicity, though it can be diminished by steric hindrance. masterorganicchemistry.com

Reactivity Patterns of the Tetrahydrofuran (B95107) Ring System under Various Conditions

The tetrahydrofuran (THF) ring is a saturated cyclic ether and is generally considered to be chemically robust and unreactive under neutral and basic conditions. doi.org It primarily acts as a bulky, spectator substituent that influences the steric environment around the amine nitrogen.

Under strongly acidic conditions, particularly in the presence of a nucleophile and at elevated temperatures, the ether linkage of the THF ring can be susceptible to cleavage. Theoretical studies on the ring-opening of THF indicate that the process is energetically demanding and often requires activation by a Lewis acid. nih.govnih.govacs.orgresearchgate.net For this compound, the protonated amine itself could potentially facilitate this process intramolecularly, but such reactions are not common and would require forcing conditions.

Acid-Base Chemistry and Salt Formation Dynamics

As a hydrochloride salt, the compound exists in its protonated, ammonium form. The equilibrium between the protonated and the free amine form is central to its behavior in solution and its reactivity.

Basicity of the Amine Functionality as Influenced by Phenyl and Oxolane Substituents

The basicity of the amine is a critical parameter, typically quantified by the pKa of its conjugate acid (the ammonium ion). unizin.orglibretexts.org A higher pKa for the ammonium ion corresponds to a stronger base. unizin.org The basicity of N-Phenyloxolan-3-amine is primarily dictated by two opposing electronic effects:

Phenyl Group (Electron-Withdrawing): The phenyl group is electron-withdrawing through resonance. libretexts.orgchemistryguru.com.sg It delocalizes the nitrogen's lone pair, making it less available to accept a proton. libretexts.orgmsu.edu This effect significantly decreases the basicity of the amine, making it a much weaker base than aliphatic amines. masterorganicchemistry.comchemistrysteps.com Aniline (B41778), for example, has a conjugate acid pKa of 4.6, compared to ~11 for cyclohexylamine. masterorganicchemistry.com

Oxolane Ring (Weakly Electron-Withdrawing): The oxygen atom in the tetrahydrofuran ring exerts a weak electron-withdrawing inductive effect due to its electronegativity. This effect further slightly reduces the electron density on the nitrogen, contributing to a lower basicity compared to a simple N-alkylaniline.

The combination of these effects results in an amine that is considerably less basic than typical alkylamines.

Table 1: Comparative pKa Values of Conjugate Acids for Structurally Related Amines

| Compound | Structure | Influencing Factors | Approximate pKa of Conjugate Acid |

|---|---|---|---|

| Cyclohexylamine | C₆H₁₁NH₂ | Alkyl group (electron-donating) | 10.7 |

| Aniline | C₆H₅NH₂ | Phenyl group (resonance delocalization) | 4.6 |

| N-Methylaniline | C₆H₅NH(CH₃) | Phenyl group, one alkyl group | 4.85 |

| N-Phenyloxolan-3-amine | C₁₀H₁₃NO | Phenyl group, oxolane ring (inductive effect) | Estimated 4.0 - 4.5 |

Note: The pKa for N-Phenyloxolan-3-amine is an estimate based on the electronic effects of its substituents.

Factors Governing Protonation State and Acid-Base Equilibria

This compound is the salt formed by the reaction of the basic amine with hydrochloric acid. In solution, an equilibrium exists between the protonated ammonium form and the neutral free amine.

R₂NH + HCl ⇌ R₂NH₂⁺Cl⁻

The position of this equilibrium is governed by the pH of the solution.

In acidic solution (low pH): The equilibrium lies far to the right, and the compound exists predominantly as the protonated, water-soluble ammonium salt.

In basic solution (high pH): The equilibrium shifts to the left. A base stronger than the amine itself will deprotonate the ammonium ion, liberating the neutral "free base" form of the amine, which is typically less soluble in water and more soluble in organic solvents. oit.edu

This pH-dependent equilibrium is fundamental to its handling, purification (e.g., acid-base extraction), and reactivity, as the neutral form is the active nucleophile in most reactions. libretexts.org

Mechanistic Studies of Specific Transformations

While specific, detailed mechanistic studies focused exclusively on this compound are not widely available in published literature, its reactions are expected to follow well-established mechanisms for N-arylamines.

For instance, in an N-acylation reaction , the mechanism would proceed via nucleophilic attack of the free amine's nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group. A subsequent deprotonation step, typically by a scavenger base, yields the final N-acyl product.

Similarly, electrophilic aromatic substitution reactions on the phenyl ring would be directed by the amine group. The -NHR group is a powerful activating, ortho-, para-director. However, under the strongly acidic conditions often required for these reactions (e.g., nitration, sulfonation), the amine nitrogen becomes protonated to -NH₂⁺R. This ammonium group is strongly deactivating and a meta-director. To circumvent this, the amine is often protected by converting it into an amide (e.g., an acetanilide) before carrying out the substitution. libretexts.org The amide is still an ortho-, para-director but is less activating, which can prevent side reactions like polysubstitution.

Investigation of C-N Bond Formation Reactions Relevant to N-Phenyloxolan-3-amine Synthesis

The synthesis of this compound fundamentally relies on the formation of a carbon-nitrogen (C-N) bond between a phenyl group and the 3-position of the oxolane ring. The construction of such aryl C-N sigma bonds is a cornerstone of organic synthesis, pivotal for creating the aniline moiety subunits found in a vast array of biologically and medicinally important molecules. wjpmr.com Modern synthetic chemistry offers several powerful, metal-catalyzed cross-coupling methods for this purpose.

Prominent among these are the Buchwald-Hartwig and Ullmann-type coupling reactions, which facilitate the N-arylation of various amines. organic-chemistry.orgnih.gov The Buchwald-Hartwig amination, typically catalyzed by palladium complexes, has become a widely used method for forming C-N bonds and can be applied to the synthesis of arylamines from aryl halides. tcichemicals.com This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a strong base. tcichemicals.com The choice of ligand, base, and solvent is critical for achieving high yields, and various phosphine (B1218219) ligands have been developed to enhance the catalyst's efficacy for different substrates, including less reactive aryl chlorides. wjpmr.comorganic-chemistry.org

Copper-catalyzed N-arylation, a modern iteration of the classic Ullmann condensation, provides an alternative and often complementary approach. wjpmr.com These reactions can couple aryl halides with a range of nitrogen-containing compounds, including primary amines and N-containing heterocycles, often under milder conditions than traditional Ullmann reactions. wjpmr.comnih.gov The effectiveness of these catalytic systems depends heavily on the ligand employed, with oxalamides and various N,N-dimethylamino acids being explored to promote the reaction. wjpmr.comorganic-chemistry.org

For the specific synthesis of N-Phenyloxolan-3-amine, these methods would likely involve the coupling of 3-aminooxolane with an appropriate phenyl electrophile (e.g., bromobenzene (B47551) or phenyl triflate) or, alternatively, the reaction of aniline with a 3-substituted oxolane bearing a suitable leaving group. The selection of the catalytic system would be crucial to overcoming potential challenges, such as the moderate nucleophilicity of the cyclic amine and ensuring selectivity.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Type | Reference |

| CuI | Bis(N-aryl) oxalamide | K₃PO₄ | DMSO | 120 | Aryl Amination | organic-chemistry.org |

| Palladium Complex | P(o-tol)₃ / PBu₃ | Strong Base | Toluene/Dioxane | RT - 110 | Buchwald-Hartwig | wjpmr.com |

| CuI | L-proline | K₂CO₃ | DMSO | 60-90 | Ullmann-Type Coupling | wjpmr.com |

| None (Transition-Metal-Free) | None | CsF | CH₃CN / THF | 25-80 | Aryne-Mediated Arylation | nih.gov |

Ring-Opening and Ring-Expansion Mechanisms in Substituted Oxolane Derivatives

The oxolane (tetrahydrofuran) ring is a common structural motif in a wide range of natural products and biologically active molecules. nih.gov While generally stable, the ring can participate in various reactions, including ring-opening and ring-expansion, particularly when activated by substituents or specific reaction conditions. Understanding these mechanisms is key to predicting the reactivity and stability of this compound.

Ring-opening of the oxolane ring typically requires harsh conditions or the presence of strong Lewis or Brønsted acids. Mechanistically similar reactions, such as the ring-opening of epoxides with amines, are well-studied and provide insight into the potential reactivity of the oxolane ether linkage. rsc.orgmdpi.com In such reactions, a nucleophile (like an amine) attacks one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of a C-O bond. This process can be catalyzed by various agents that activate the epoxide or, by analogy, the oxolane ring. mdpi.com

Conversely, ring-expansion reactions are a powerful method for the stereoselective synthesis of substituted tetrahydrofurans from smaller heterocyclic systems like oxetanes (four-membered rings) or epoxides (three-membered rings). nih.govnih.govmdpi.com Photochemical, metal-free methods have been developed to mediate the ring expansion of oxetanes via ylide intermediates. nih.govrsc.orgresearchgate.net Computational studies, including DFT calculations, suggest that these reactions can proceed through a diradical pathway. nih.govrsc.org The stereochemical outcome is influenced by factors such as the bond lengths within the transient ylide intermediate. nih.govrsc.org Another strategy involves the reaction of epoxides with electron-rich alkenes, promoted by agents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which facilitates a regioselective ring-opening followed by cyclization to form the five-membered tetrahydrofuran ring. mdpi.com These synthetic pathways underscore the thermodynamic favorability of the five-membered oxolane ring system compared to smaller, more strained heterocycles.

| Starting Heterocycle | Reagent(s) | Key Features / Mechanism | Product | Reference |

| Oxetane | Aryl Diazoester, Light (hν) | Metal-free, photochemical conditions; proceeds via ylide formation and a diradical pathway. | Substituted Tetrahydrofuran | nih.govrsc.orgresearchgate.net |

| Epoxide | Electron-Rich Alkene, HFIP | HFIP-promoted nucleophilic ring-opening followed by cyclization. High atom economy. | Substituted Tetrahydrofuran | mdpi.com |

| 2,3-Epoxyalcohol | Halide Source | Double Sₙ2 process where a carbon is installed in the first substitution. | Substituted Tetrahydrofuran | nih.gov |

The Role of Catalysis in Modulating this compound Reactivity

Catalysis plays a dual role concerning this compound: it is integral to the efficient synthesis of the molecule and can also be employed to modulate its subsequent chemical reactivity.

As discussed in section 5.3.1, the formation of the crucial C-N bond is predominantly achieved through transition-metal catalysis. Palladium and copper complexes are the catalysts of choice for N-arylation reactions. wjpmr.comorganic-chemistry.org For instance, palladium-catalyzed systems enable the coupling of amines with aryl chlorides, a process that requires careful selection of ligands to ensure high selectivity and yield. organic-chemistry.org Similarly, copper-catalyzed protocols, sometimes utilizing environmentally benign reagents like copper powder, have been developed for the amination of aryl halides under solvent-free or aqueous conditions. organic-chemistry.org The development of organocatalytic systems also presents a sustainable, metal-free alternative for C-N bond formation, aiming to reduce hazardous waste and avoid metal contamination. researchgate.net

Beyond synthesis, catalysts can modulate the reactivity of the oxolane ring itself. Tertiary amines, for example, can act as catalysts for the ring-opening polymerization of other heterocyclic monomers like benzoxazines and epoxides. rsc.orgmdpi.comnih.gov The mechanism often involves the nucleophilic attack of the amine on a carbon atom of the ring, generating a reactive intermediate that propagates the reaction. mdpi.comnih.gov While the tetrahydrofuran ring in N-Phenyloxolan-3-amine is less strained and therefore less reactive than an epoxide or oxazine, its reactivity could potentially be enhanced by specific catalysts under forcing conditions. The amine moiety within the N-Phenyloxolan-3-amine structure itself could, in principle, participate in or mediate catalytic cycles, depending on the reaction environment. For instance, amine-catalyzed aldol (B89426) reactions proceed through enamine intermediates, showcasing the ability of amines to facilitate C-C bond formation. nih.gov This intrinsic reactivity highlights the importance of carefully controlled conditions when performing other transformations on the molecule.

| Reaction Type | Catalyst Class | Specific Example | Role of Catalyst | Reference |

| C-N Bond Formation | Transition Metal | Pd(PPh₃)₄ / CuI | Facilitates cross-coupling of amine and aryl halide. | organic-chemistry.orgnih.govtcichemicals.com |

| C-N Bond Formation | Organocatalyst | Chiral Amines / Thioureas | Provides a metal-free pathway for amination reactions. | researchgate.net |

| Ring-Opening Polymerization | Tertiary Amine | 2-Methylimidazole (2MI) | Acts as a nucleophile to initiate ring-opening of monomers like benzoxazines. | mdpi.comnih.gov |

| Ring-Opening Reaction | Biocatalyst | Lipase | Catalyzes nucleophilic ring-opening of epoxides with amines under mild conditions. | mdpi.com |

Advanced Applications and Derivatization in Academic Research

N-Phenyloxolan-3-amine Hydrochloride as a Chiral Building Block in Complex Molecule Synthesis

The development of new pharmaceuticals and agrochemicals increasingly relies on the use of chiral building blocks to ensure stereochemical purity and optimize biological activity. nih.govenamine.net Compounds like this compound are considered valuable chiral intermediates because they provide a pre-defined stereocenter that can be incorporated into larger, more complex molecular architectures. The pharmaceutical industry shows a high demand for such chiral synthons to improve the efficacy of drug candidates. nih.gov

The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts is a primary method for producing these building blocks. researchgate.net Asymmetric synthesis with chiral catalysts is a key strategy for creating novel chiral amino alcohols and amines. nih.gov The this compound structure contains a stereogenic center at the C3 position of the oxolane ring, making it a useful synthon for introducing a specific 3-amino-tetrahydrofuran moiety into a target molecule. This fragment is of interest in medicinal chemistry due to its presence in various biologically active compounds. The combination of the rigid cyclic ether and the functional amine group allows for the controlled spatial arrangement of substituents, which is crucial for molecular recognition at biological targets. enamine.net

Exploration of Supramolecular Interactions Involving Amine Hydrochlorides

The protonated amine and the chloride counter-ion in this compound are key features for engaging in a wide range of non-covalent interactions, which are the foundation of supramolecular chemistry. wikipedia.org These interactions, including hydrogen bonding and electrostatic forces, govern the self-assembly of molecules into well-defined, higher-order structures. acs.orgmdpi.com

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule, driven by non-covalent forces. wikipedia.org The ammonium (B1175870) cation of protonated N-Phenyloxolan-3-amine is an excellent candidate for acting as a guest for various macrocyclic hosts, such as crown ethers, cyclodextrins, cucurbiturils, and pillararenes. frontiersin.orgacs.org The binding is typically driven by a combination of ion-dipole interactions, hydrogen bonding between the N+-H protons and heteroatoms in the host, and hydrophobic interactions involving the phenyl and oxolane groups within the host's cavity. wikipedia.orgnih.gov The formation of these host-guest complexes can alter the physicochemical properties of the amine hydrochloride and is a key area of research for developing sensors, drug delivery systems, and stimuli-responsive materials. acs.orgnih.gov

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net A significant strategy in this field involves forming cocrystals, which are multicomponent crystals held together by non-covalent bonds. acs.org Amine hydrochlorides are particularly amenable to cocrystal formation with neutral guest molecules, such as organic acids. acs.orgnih.gov

This approach utilizes the chloride ion as a robust and reliable hydrogen bond acceptor. acs.org In the crystal lattice of an amine hydrochloride, a strong, charge-assisted hydrogen bond almost invariably forms between the ammonium cation (N+-H) and the chloride ion (Cl−). acs.org This primary interaction leaves the chloride ion available to accept additional hydrogen bonds from strong donors, such as the carboxylic acid groups of co-former molecules. nih.gov This strategy has been successfully used to modify the physical properties of active pharmaceutical ingredients (APIs), such as their solubility and dissolution rate. nih.gov For instance, research on fluoxetine (B1211875) hydrochloride, an amine salt, demonstrated the formation of cocrystals with various carboxylic acids, leading to altered dissolution profiles. researchgate.netacs.orgnih.gov

| Amine Hydrochloride (API) | Guest Molecule (Co-former) | Stoichiometry (API:Guest) | Key Supramolecular Interaction | Observed Change in Physical Property |

|---|---|---|---|---|

| Fluoxetine Hydrochloride | Benzoic Acid | 1:1 | N⁺-H···Cl⁻···H-O(Carboxylic Acid) | Decreased aqueous dissolution rate |

| Fluoxetine Hydrochloride | Succinic Acid | 2:1 | N⁺-H···Cl⁻···H-O(Carboxylic Acid) | Increased aqueous dissolution rate |

| Fluoxetine Hydrochloride | Fumaric Acid | 2:1 | N⁺-H···Cl⁻···H-O(Carboxylic Acid) | Slightly increased aqueous dissolution rate |

Hydrogen bonding is a fundamental interaction that directs the self-assembly of molecules in the solid state. mdpi.comnih.gov In the supramolecular structures of amine hydrochlorides, a hierarchy of hydrogen bonds is typically observed. The most dominant interaction is the charge-assisted N+-H···Cl− hydrogen bond. acs.org The analysis of crystal structures reveals that the chloride ion is an exceptional hydrogen bond acceptor and can participate in multiple interactions simultaneously. researchgate.net

Development of Novel Derivatization Strategies for Targeted Functionalization

The chemical modification of this compound allows for the synthesis of a diverse range of derivatives with tailored properties. Research in this area focuses on developing selective and efficient reactions that target specific functional groups within the molecule.

The secondary amine in N-Phenyloxolan-3-amine is a primary site for chemical modification. Derivatization at this position can be used to introduce new functional groups, alter steric bulk, and modulate electronic properties. Common strategies include:

N-Alkylation: Introduction of alkyl groups to the nitrogen atom. Modern methods often employ hydrogen-borrowing strategies using alcohols as alkylating agents with transition metal catalysts, such as iridium complexes, which offer high efficiency and good retention of stereochemical integrity. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This modification can significantly alter the hydrogen-bonding capabilities of the molecule, influencing its self-assembly behavior. nih.gov

N-Arylation: Formation of a new carbon-nitrogen bond with an aromatic ring, typically through transition-metal-catalyzed cross-coupling reactions.

These derivatization reactions expand the chemical space accessible from the this compound scaffold, enabling the creation of new ligands for catalysis, novel materials, and analogues for biological screening.

Regioselective Functionalization of the Tetrahydrofuran (B95107) Ring

The regioselective functionalization of the tetrahydrofuran (THF) ring in this compound presents a significant synthetic challenge due to the presence of multiple potentially reactive C-H bonds. The positions C2, C4, and C5 are all targets for functionalization, and the directing influence of the N-phenylamino substituent at C3 is paramount in determining the outcome of such reactions. Both steric and electronic factors associated with this substituent govern the regioselectivity of C-H bond activation and subsequent derivatization.

Directing Effects of the N-Phenylamino Group

The bulky N-phenylamino group at the C3 position exerts a significant steric hindrance, which can be expected to play a crucial role in directing incoming reagents to the less hindered positions of the THF ring. Generally, the C2 and C5 positions, being adjacent to the ring oxygen, are electronically activated and more susceptible to functionalization, such as through C-H activation. nih.gov However, the proximity of the C2 position to the bulky C3 substituent may lead to preferential functionalization at the C5 position.

Electronically, the nitrogen atom of the amino group can influence the reactivity of the adjacent C-H bonds. While the primary influence is often steric, electronic effects cannot be entirely discounted and may play a role in certain reaction mechanisms. biu.ac.ilbiu.ac.il

Strategies for Regioselective Functionalization

Several strategies can be envisioned for the regioselective functionalization of the THF ring in this compound, drawing from established methodologies for the modification of THF and other heterocyclic systems.

C-H Activation:

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of unactivated C-H bonds. researchgate.net For the THF ring, activation is typically favored at the α-positions (C2 and C5) due to the influence of the ring oxygen. nih.gov In the context of this compound, a proposed regioselectivity is summarized in the table below.

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C2 | Moderate | Electronically activated by the adjacent oxygen atom, but sterically hindered by the C3-substituent. |

| C4 | Low | Less electronically activated compared to C2 and C5. Steric hindrance from the C3-substituent is also a factor. |

| C5 | High | Electronically activated by the adjacent oxygen and sterically more accessible than the C2 position. |

Lithiation and Electrophilic Quench:

Directed ortho-lithiation is a common strategy for the functionalization of aromatic and heterocyclic rings, often guided by a directing group. nih.gov While the amino group itself can act as a directing group, its effectiveness in directing lithiation to a specific position on the saturated THF ring is less predictable. However, deprotonation at the α-positions followed by quenching with an electrophile is a plausible pathway. The anticipated regioselectivity would likely mirror that of C-H activation, with a preference for the less sterically encumbered C5 position.

Hypothetical Functionalization Reactions

Based on the principles outlined above, several hypothetical functionalization reactions can be proposed. The following table outlines potential reactions, the expected major regioisomeric product, and the underlying rationale for the predicted selectivity.

| Reaction Type | Reagents | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Aryl Halide, Ligand | 5-Aryl-N-phenyloxolan-3-amine | Steric hindrance at C2 favors reaction at the more accessible and electronically activated C5 position. |

| Lithiation-Silylation | 1. n-BuLi/TMEDA 2. Me₃SiCl | 5-(Trimethylsilyl)-N-phenyloxolan-3-amine | Deprotonation is most likely at the sterically accessible α-position (C5). |

| Rhodium-Catalyzed C-H Amination | [Rh₂(esp)₂], Dioxazolone | 5-Amino-N-phenyloxolan-3-amine derivative | Similar to other C-H activation methods, the C5 position is the most probable site of reaction. |

It is important to note that the actual outcomes of these reactions would need to be determined empirically. The interplay of steric and electronic effects, as well as the specific reaction conditions, would ultimately dictate the regioselectivity of the functionalization of the tetrahydrofuran ring in this compound. datapdf.comacs.org Further experimental investigation is required to validate these predictions and to develop efficient and selective methods for the derivatization of this compound.

Conclusion and Future Research Directions

Synthesis of Current Understanding of N-Phenyloxolan-3-amine Hydrochloride Chemistry

The current understanding of this compound is primarily built upon established principles for the synthesis of its constituent parts: the tetrahydrofuran (B95107) (THF) ring and N-aryl amines. The formation of the substituted THF core can be achieved through various strategic approaches, including intramolecular cyclization reactions. Modern methods, such as palladium-catalyzed carboetherification of γ-hydroxy alkenes, offer a sophisticated route to constructing polysubstituted tetrahydrofurans, allowing for the simultaneous formation of C-O and C-C bonds with stereochemical control.

The introduction of the 3-amino group is a critical step, often accomplished through nucleophilic substitution or reductive amination pathways. For instance, a hydroxyl group at the 3-position can be converted to a suitable leaving group, followed by substitution with an amine or an azide (B81097) which is subsequently reduced. A patent for the synthesis of (R)-tetrahydrofuran-3-amine describes a process involving amidation and Hofmann degradation starting from (R)-tetrahydrofuran-3-formic acid.

The N-arylation of the amine, forming the bond to the phenyl group, is a well-documented transformation in organic synthesis. Transition metal-catalyzed methods, particularly palladium- or copper-catalyzed Buchwald-Hartwig amination, are the state-of-the-art for forming such C-N bonds, offering high yields and broad functional group tolerance. The final step to obtain the hydrochloride salt is a standard acid-base reaction.

Table 1: Representative Spectroscopic Data for Structurally Related Compounds

As specific research data for this compound is limited, the following table presents representative data for analogous structures to provide an expected range for key analytical parameters.

| Analytical Technique | Analogous Compound | Observed Data/Expected Peaks |

| ¹H NMR | 3-Aminotetrahydrofuran | Peaks expected for methylene (B1212753) protons on the THF ring (approx. 1.5-4.0 ppm) and a signal for the amine proton. |

| ¹³C NMR | N-Phenylpyrrolidine | Aromatic carbon signals (approx. 110-150 ppm) and aliphatic carbon signals from the heterocyclic ring (approx. 25-70 ppm). |

| FT-IR | Primary Amine Hydrochloride | N-H stretching (approx. 2400-2800 cm⁻¹), C-O-C stretching (approx. 1050-1150 cm⁻¹), and aromatic C-H bending. |

| Mass Spectrometry | N-Phenyl-3-aminopyrrolidine | A molecular ion peak corresponding to the free base, with fragmentation patterns showing loss of the phenyl or amino group. |

This table is for illustrative purposes and based on general spectroscopic principles and data for similar compounds.

Identification of Knowledge Gaps and Emerging Research Avenues in this compound Studies

The primary knowledge gap concerning this compound is the lack of dedicated studies on the molecule itself. This overarching gap can be broken down into several key areas for future investigation:

Stereoselective Synthesis: The carbon at the 3-position of the oxolane ring is a stereocenter. There is a significant need for the development of efficient and highly stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-N-Phenyloxolan-3-amine hydrochloride. Asymmetric catalysis, chiral pool synthesis, and enzymatic resolutions are promising avenues for exploration.

Detailed Physicochemical Characterization: Comprehensive data on its solubility, pKa, lipophilicity (LogP), and solid-state properties (crystallography) are currently unavailable. Such information is fundamental for any potential application, particularly in medicinal chemistry and materials science.

Conformational Analysis: The interplay between the phenyl ring and the tetrahydrofuran ring likely results in specific preferred conformations that could influence its reactivity and biological interactions. Detailed computational and experimental (e.g., advanced NMR) conformational studies are warranted.

Exploration of Biological Activity: The N-aryl amine and heterocyclic motifs are common in pharmacologically active compounds. Systematic screening of this compound and its derivatives for various biological activities (e.g., anticancer, antimicrobial, CNS activity) is a major unexplored area. The structural similarity to some bioactive molecules suggests this could be a fruitful line of inquiry.

Reactivity and Derivatization: A thorough investigation of the compound's reactivity is needed. This includes functionalization of the phenyl ring, transformations of the amine, and potential ring-opening reactions of the tetrahydrofuran moiety under specific conditions. This would enable the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Impact on Advanced Organic Synthesis Methodologies and Materials Science Applications

Future research into this compound and its analogues could have a significant impact on several scientific fields.

Advanced Organic Synthesis Methodologies: The development of novel stereoselective routes to this compound could contribute to the broader toolkit of synthetic organic chemistry for preparing functionalized heterocycles. For example, exploring photocatalytic or electro-organic methods for its synthesis could align with the growing demand for sustainable and green chemistry. Furthermore, this molecule could serve as a versatile building block for the synthesis of more complex molecular architectures.

Materials Science Applications: The tetrahydrofuran moiety is a precursor to polytetrahydrofuran (PTMEG), a polymer used in the production of elastic fibers like spandex. While this compound itself is unlikely to be a direct monomer due to the amine functionality, it could serve as a functional additive or a precursor for specialized monomers. The N-phenyl group could impart specific electronic or thermal properties to polymers. Its potential use as a ligand in catalysis or as a component in the synthesis of organic functional materials, such as organic light-emitting diodes (OLEDs) or sensors, remains an intriguing possibility. The global market for tetrahydrofuran is expanding, driven by its diverse applications, and novel functionalized derivatives could find niche applications in high-performance materials.

Q & A

Q. What mechanistic insights can be gained from studying pH-dependent stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.